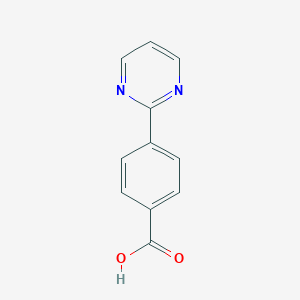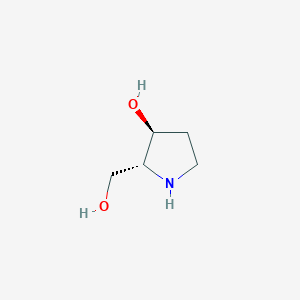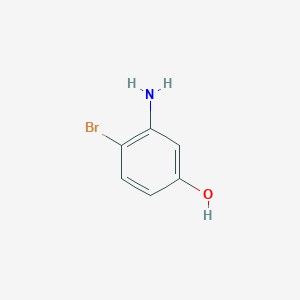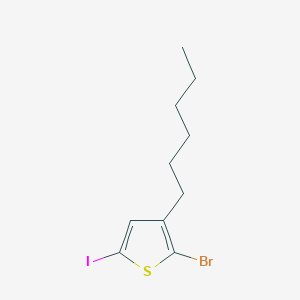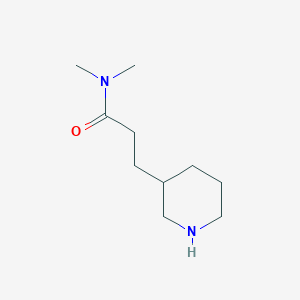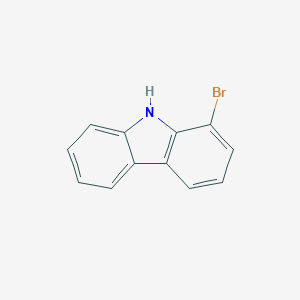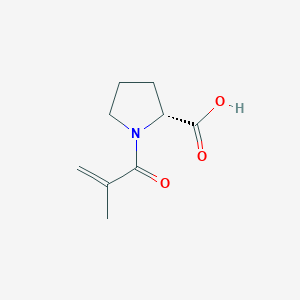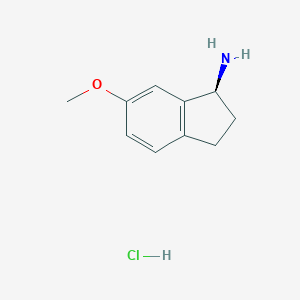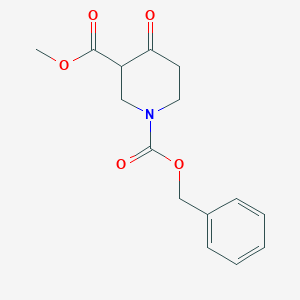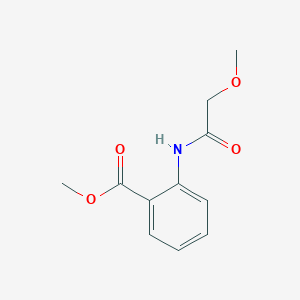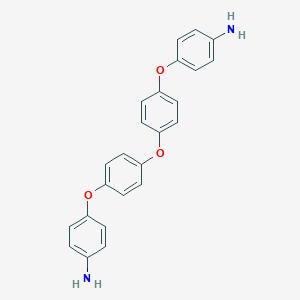
4-(4-(4-(4-aMinophenoxy)phenoxy)phenoxy)benzenaMine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-(4-(4-aMinophenoxy)phenoxy)phenoxy)benzenaMine is an organic compound with the molecular formula C24H20N2O3 and a molecular weight of 384.43 g/mol . This compound is characterized by its yellow or orange solid appearance and is soluble in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and chloroform .
Métodos De Preparación
The synthesis of 4-(4-(4-(4-aMinophenoxy)phenoxy)phenoxy)benzenaMine typically involves multiple steps. One common synthetic route starts with the reaction of phenol with chloroformic acid anhydride to produce 4-chlorophenol . This intermediate then reacts with dichlorobenzene to form 4-(4-chlorophenyl)phenol .
Análisis De Reacciones Químicas
4-(4-(4-(4-aMinophenoxy)phenoxy)phenoxy)benzenaMine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, especially at the amino groups, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield amines or alcohols .
Aplicaciones Científicas De Investigación
4-(4-(4-(4-aMinophenoxy)phenoxy)phenoxy)benzenaMine has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-(4-(4-(4-aMinophenoxy)phenoxy)phenoxy)benzenaMine involves its interaction with molecular targets and pathways. The amino groups in the compound can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity . Additionally, the phenoxy groups can participate in π-π stacking interactions, further modulating the compound’s effects .
Comparación Con Compuestos Similares
4-(4-(4-(4-aMinophenoxy)phenoxy)phenoxy)benzenaMine can be compared with similar compounds such as:
4,4’-bis(4-aminophenoxy)diphenyl ether: This compound has similar structural features but may differ in its reactivity and applications.
Bis[4-(4-aminophenoxy)phenyl]ether: Another structurally related compound with comparable properties and uses.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and physical properties, making it valuable in various scientific and industrial applications .
Propiedades
IUPAC Name |
4-[4-[4-(4-aminophenoxy)phenoxy]phenoxy]aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O3/c25-17-1-5-19(6-2-17)27-21-9-13-23(14-10-21)29-24-15-11-22(12-16-24)28-20-7-3-18(26)4-8-20/h1-16H,25-26H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDFYRFKAYFZVNH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OC2=CC=C(C=C2)OC3=CC=C(C=C3)OC4=CC=C(C=C4)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-Bromo-3-phenylimidazo[1,5-a]pyridine](/img/structure/B174527.png)
